molecular formula C17H18N4O B6504030 3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide CAS No. 1396855-24-5

3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide

Katalognummer B6504030
CAS-Nummer: 1396855-24-5
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: OLSVROGDYVAHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives involves novel and uncomplicated methods . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production . It makes them versatile, easy to prepare and create a further ring extension .

Wirkmechanismus

Target of Action

The primary target of the compound VU0538195-1, also known as F6230-0251, is a novel immune checkpoint called IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.

Mode of Action

VU0538195-1/F6230-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade can result in the modulation of immune responses, potentially enhancing the body’s ability to fight against cancer cells.

Pharmacokinetics

The pharmacokinetics of VU0538195-1/F6230-0251 are currently being evaluated in a Phase 1 clinical trial . This study aims to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VU0538195-1/F6230-0251 administered intravenously . The results of this study will provide valuable information about the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.

Result of Action

Preclinical data have demonstrated that the antibody blockade of IGSF8 by VU0538195-1/F6230-0251 results in compelling monotherapy anti-tumor activity . It has also shown synergy with anti-PD1 across multiple syngeneic tumor models . These results suggest that VU0538195-1/F6230-0251 could have significant effects at the molecular and cellular levels, potentially leading to the inhibition of tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-DAPM in laboratory experiments include its stability in a variety of conditions, its ability to interact with proteins in a specific manner, and its ability to be used as a tool for identifying new drugs. The limitations of using 3-DAPM in laboratory experiments include its potential to cause side effects in cells and its potential to interact with proteins in an unpredictable manner.

Zukünftige Richtungen

There are a variety of potential future directions for the use of 3-DAPM. It could be used as a tool for studying the effects of drugs on cells, as well as for identifying new drugs. It could also be used to study the effects of certain proteins on cell growth and differentiation, as well as the effects of certain metabolites on metabolism. In addition, 3-DAPM could be used to study the effects of certain genes on gene expression. Finally, 3-DAPM could be used to study the effects of certain proteins on the regulation of gene expression and cell signaling pathways.

Synthesemethoden

3-DAPM is synthesized through a three-step process. The first step involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-methyl-1-piperazinecarboxylic acid ethyl ester in the presence of triethylamine. This reaction produces a compound known as 4-methyl-1-piperazinecarboxylic acid ethyl ester hydrochloride. The second step involves the reaction of 4-methyl-1-piperazinecarboxylic acid ethyl ester hydrochloride with 3-dimethylaminopyridine in the presence of triethylamine. This reaction produces a compound known as 3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide hydrochloride. The third and final step involves the deprotection of this compound hydrochloride, which is accomplished by treating the compound with sodium hydroxide. This final step results in the formation of 3-DAPM.

Wissenschaftliche Forschungsanwendungen

3-DAPM has been studied for its potential applications in scientific research. It has been found to interact with a variety of proteins and other molecules, allowing for the manipulation of specific pathways in cells. This molecule has been found to be useful in a variety of laboratory experiments, such as enzyme assays and protein-protein interactions. It has also been used to study the effects of drugs on cells and has been used as a tool for identifying new drugs.

Biochemische Analyse

Biochemical Properties

3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective inhibitor of ataxia telangiectasia mutated kinase, a key enzyme involved in the DNA damage response pathway . By inhibiting this enzyme, this compound can modulate the repair of DNA double-strand breaks, which is crucial for maintaining genomic stability. The compound interacts with the kinase through binding interactions that inhibit its activity, thereby affecting downstream signaling pathways involved in DNA repair .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the DNA damage response, leading to cell death . Additionally, this compound affects cell proliferation and migration, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with ataxia telangiectasia mutated kinase. The compound binds to the active site of the enzyme, inhibiting its kinase activity and preventing the phosphorylation of downstream targets involved in the DNA damage response . This inhibition leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in affected cells. Additionally, this compound may also influence gene expression by modulating transcription factors involved in DNA repair and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ataxia telangiectasia mutated kinase activity, resulting in prolonged effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ataxia telangiectasia mutated kinase activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux by altering the activity of enzymes involved in DNA repair and cell survival pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good permeability across cell membranes, allowing it to reach its intracellular targets effectively . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on ataxia telangiectasia mutated kinase .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with ataxia telangiectasia mutated kinase and other DNA repair proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The nuclear accumulation of this compound enhances its ability to inhibit DNA repair processes and induce cell cycle arrest and apoptosis .

Eigenschaften

IUPAC Name

3-(dimethylamino)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-20(2)15-7-5-6-13(10-15)17(22)18-11-14-12-19-21-9-4-3-8-16(14)21/h3-10,12H,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSVROGDYVAHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.